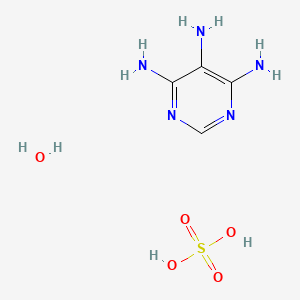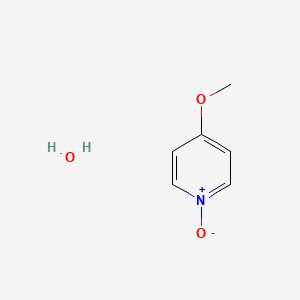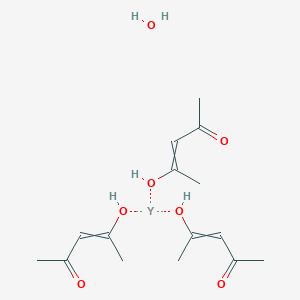
4,5,6-Triaminopyrimidine sulfate hydrate
Overview
Description
4,5,6-Triaminopyrimidine sulfate hydrate is a chemical compound used in synthetic chemistry as an intermediate . It is used to prepare 2,5-anhydro-3-deoxy-N- (4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . It is also used to prepare 4,5,6-triaminopyrimidine sulfite .
Synthesis Analysis
The synthesis of 4,5,6-Triaminopyrimidine sulfate hydrate involves the conversion to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid . This reaction is used in the preparation of adenine labeled with C13 .Molecular Structure Analysis
The molecular formula of 4,5,6-Triaminopyrimidine sulfate hydrate is C4H7N5.H2SO4 . Its molecular weight is 223.21 . The SMILES string representation is OS(O)(=O)=O.Nc1ncnc(N)c1N .Chemical Reactions Analysis
4,5,6-Triaminopyrimidine sulfate hydrate is used to prepare 2,5-anhydro-3-deoxy-N- (4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . It is also used to prepare 4,5,6-triaminopyrimidine sulfite .Physical And Chemical Properties Analysis
4,5,6-Triaminopyrimidine sulfate hydrate appears as a white to light yellow to light orange powder to crystal . It is soluble in dimethyl sulfoxide (DMSO) .Scientific Research Applications
Vasodilation Properties
4,5,6-Triaminopyrimidine sulfate hydrate has been studied for its potential in medical applications, particularly as a vasodilator. Research has shown that derivatives of di- and triaminopyrimidine, such as 2,4-diamino-6-piperidinylpyrimidine 3-oxide, exhibit hypotensive properties by causing direct vasodilation (McCall et al., 1983).
Redox Reactions with Free Radicals
The compound has been observed to react with various free radicals, indicating its potential use in studying oxidative stress and redox reactions. This includes reactions with radicals like the hydroxyl radical and sulfate radical, which are significant in biological and environmental processes (Joshi, 2018).
Trace Element Detection
It's also used in analytical chemistry, particularly for the detection of trace elements like selenium. 4,5,6-Triaminopyrimidine reacts with selenium (IV) to form a compound with a specific absorption spectrum, useful in spectrophotometric analysis (Bodini & Alzamora, 1983).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing various heterocyclic compounds, which have applications ranging from anticancer to anti-inflammatory treatments. It's involved in the synthesis of compounds like 4,5-dimethyl-1,2-phenylenediamine and 4-chloro-1,2-phenylenediamine (Sondhi et al., 2001).
Synthesis of Metal Complexes
The compound is used in the synthesis of various metal complexes, such as those involving ruthenium and platinum. These complexes have been studied for their antibacterial, antioxidant, and cytotoxic activities, indicating potential applications in pharmaceuticals and biochemistry (Nassar, 2018).
Applications in Material Science
In the field of material science, 4,5,6-triaminopyrimidine sulfate hydrate has been utilized in the creation of polyimide membranes, enhancing the contact between zeolite particles and polyimide chains, which is significant for applications in filtration and separation processes (Yong et al., 2001).
Safety and Hazards
4,5,6-Triaminopyrimidine sulfate hydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLIMZODSSQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-70-7 (Parent) | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80216622 | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Triaminopyrimidine sulfate hydrate | |
CAS RN |
207742-76-5, 6640-23-9 | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)
![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)